molecular formula C13H10N4O8S B14532118 N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide CAS No. 62547-31-3

N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide

Cat. No.: B14532118
CAS No.: 62547-31-3
M. Wt: 382.31 g/mol
InChI Key: PVJDWLLRINGDDO-UHFFFAOYSA-N
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Description

N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the sulfonamide intermediate. One common method involves the reaction of 4-aminobenzenesulfonyl chloride with 2-hydroxy-3,5-dinitrobenzoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, reduced sulfonamides, and substituted benzamides .

Scientific Research Applications

N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Aminobenzene-1-sulfonyl)-2-hydroxy-3,5-dinitrobenzamide is unique due to its combination of sulfonyl, nitro, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

62547-31-3

Molecular Formula

C13H10N4O8S

Molecular Weight

382.31 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonyl-2-hydroxy-3,5-dinitrobenzamide

InChI

InChI=1S/C13H10N4O8S/c14-7-1-3-9(4-2-7)26(24,25)15-13(19)10-5-8(16(20)21)6-11(12(10)18)17(22)23/h1-6,18H,14H2,(H,15,19)

InChI Key

PVJDWLLRINGDDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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